molecular formula C12H20N2O2 B2599557 N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide CAS No. 2411270-87-4

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2599557
CAS No.: 2411270-87-4
M. Wt: 224.304
InChI Key: WDHQDHBBRVQXNF-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a methoxyethyl group, and a but-2-ynamide moiety

Future Directions

The future directions for research on “N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is unique due to the presence of the methoxyethyl group and the but-2-ynamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other pyrrolidine derivatives and contribute to its specific applications and reactivity .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-4-12(15)13-9-11-5-6-14(10-11)7-8-16-2/h11H,5-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHQDHBBRVQXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(C1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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